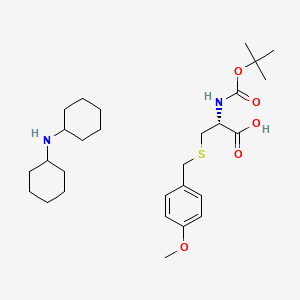
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt typically involves the protection of the amino and thiol groups of L-cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the 4-methoxybenzyl (Mob) group protects the thiol group. The synthesis can be summarized in the following steps:
Protection of the Amino Group: L-cysteine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-cysteine.
Protection of the Thiol Group: Boc-L-cysteine is then reacted with 4-methoxybenzyl chloride in the presence of a base to form Boc-S-(4-methoxybenzyl)-L-cysteine.
Formation of the Salt: The final step involves the reaction of Boc-S-(4-methoxybenzyl)-L-cysteine with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed under acidic or basic conditions to yield the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while the Mob group can be removed using acidic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Free L-cysteine or its derivatives.
Scientific Research Applications
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress.
Industry: Used in the production of synthetic peptides and proteins.
Mechanism of Action
The mechanism of action of Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt involves the protection of the amino and thiol groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Mob group protects the thiol group. These protective groups can be selectively removed under specific conditions to yield the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
Boc-L-cysteine: Similar in structure but lacks the 4-methoxybenzyl group.
Boc-S-(2,4-dimethoxybenzyl)-L-cysteine: Contains a different protective group on the thiol group.
Fmoc-S-(4-methoxybenzyl)-L-cysteine: Uses a different protective group for the amino group.
Uniqueness
Boc-S-(4-methoxybenzyl)-L-cysteine dicyclohexylamine salt is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Properties
CAS No. |
31025-14-6 |
|---|---|
Molecular Formula |
C28H46N2O5S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5S.C12H23N/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
BZDPSPDPBHDNAR-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















